![molecular formula C7H11N5O3 B185351 N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide CAS No. 347355-79-7](/img/structure/B185351.png)
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction or by direct amination reactions.
Acetylation: The acetylamino group can be introduced by reacting the appropriate amine with acetic anhydride or acetyl chloride under suitable conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
- N-[2-(Acetylamino)ethyl]-4-amino-1,2,4-oxadiazole-3-carboxamide
- N-[2-(Acetylamino)ethyl]-4-amino-1,3,4-oxadiazole-3-carboxamide
Uniqueness
This compound is unique due to the specific arrangement of its functional groups and the presence of the 1,2,5-oxadiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C7H11N5O3
- Molecular Weight : 213.194 g/mol
- CAS Number : 347355-79-7
The compound features an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This structural motif is often associated with various biological activities, including antimicrobial and anticancer properties.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of 1,2,5-oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of oxadiazole derivatives was synthesized and evaluated for their cytotoxic effects using the MTT assay. Notably, some compounds showed strong inhibitory effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 | 10.5 |
Compound B | HeLa | 12.3 |
This compound | HCT-116 | 15.0 |
These findings suggest that modifications to the oxadiazole scaffold can enhance cytotoxicity and may lead to the development of new anticancer agents.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. Research indicates that some oxadiazole derivatives inhibit topoisomerase I activity, an enzyme critical for DNA replication and transcription . Molecular docking studies have provided insights into how these compounds bind to the active site of topoisomerase I, potentially disrupting cancer cell proliferation.
Other Biological Activities
In addition to antiproliferative effects, oxadiazole derivatives have been explored for their antimicrobial and anti-inflammatory properties. The presence of the acetamido group in this compound may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.
Case Studies
- Study on Antiproliferative Activity : A study conducted on various oxadiazole derivatives highlighted that modifications to the oxadiazole ring could significantly impact their antiproliferative activity against cancer cell lines . The study utilized an MTT assay to quantify cell viability post-treatment.
- Topoisomerase Inhibition : Another research effort focused on the interaction between synthesized oxadiazoles and topoisomerase I. The results indicated that certain derivatives could inhibit enzyme activity effectively, suggesting a pathway for developing new chemotherapeutic agents .
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4(13)9-2-3-10-7(14)5-6(8)12-15-11-5/h2-3H2,1H3,(H2,8,12)(H,9,13)(H,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOATUNYKNYIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NON=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337011 |
Source
|
Record name | N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-79-7 |
Source
|
Record name | N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.